3-benzyl-7-methyl-3,7-dihydro-1H-purine-2,6-dione
Description
3-Benzyl-7-methyl-3,7-dihydro-1H-purine-2,6-dione is a xanthine derivative characterized by a purine-2,6-dione core substituted with a benzyl group at the N3 position and a methyl group at the N7 position (Figure 1). Its synthesis typically involves alkylation of theophylline (1,3-dimethylxanthine) using benzyl chloride under optimized conditions, as described in recent methodologies employing ultrasound irradiation to enhance reaction efficiency .
Properties
IUPAC Name |
3-benzyl-7-methylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c1-16-8-14-11-10(16)12(18)15-13(19)17(11)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,15,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZRFXDGQLYGMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)NC(=O)N2CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382860 | |
| Record name | STK237441 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47201395 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
64995-73-9 | |
| Record name | STK237441 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Protection of N7 Position
The N7 position is protected using a thietanyl group to prevent interference during subsequent alkylation at N3. This step is adapted from protocols for synthesizing 1,8-disubstituted purine-2,6-diones.
Mechanistic Insight :
The thietanyl group is introduced via nucleophilic substitution, where the N7 amine attacks the electrophilic sulfur in 2-chloromethylthiirane. This protection step ensures regioselective alkylation at N3 in subsequent steps.
Step 2: Alkylation at N3 Position
Benzyl chloride is employed to alkylate the N3 position, facilitated by a base to deprotonate the purine core.
Spectral Confirmation :
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¹H NMR : Singlet at δ 3.2–3.5 ppm (thietanyl CH₂).
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IR : Absence of N–H stretch (3300–3500 cm⁻¹) confirms alkylation.
Step 3: Deprotection of N7 Position
The thietanyl group is removed to regenerate the N7 amine, enabling subsequent alkylation.
Critical Conditions :
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Temperature : Low temperatures (0–5°C) minimize side reactions.
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Solvent : THF ensures solubility of intermediates.
Step 4: Alkylation at N7 Position
Methyl iodide is used to install the methyl group at N7. This step requires optimization due to steric and electronic challenges.
Optimization Notes :
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Reagent Selection : Methyl triflate or dimethyl sulfate may enhance reactivity.
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Catalysts : Phase-transfer catalysts (e.g., 18-crown-6) could improve yields.
Spectral Characterization
Key Spectral Data
The final compound is characterized using:
| Technique | Peaks/Shifts | Functional Groups |
|---|---|---|
| ¹H NMR | δ 3.2–3.5 (s, 2H, CH₂ from thietanyl), δ 4.8–5.1 (m, 1H, N3–CH₂), δ 7.2–7.5 (m, 5H, benzyl aromatic) | Benzyl (m), methyl (s), thietanyl (s) |
| ¹³C NMR | δ 25–30 (CH₃), δ 50–60 (N3–CH₂), δ 125–140 (aromatic carbons) | Methyl, benzyl, purine core |
| IR | 1680–1700 cm⁻¹ (C=O), 1450–1500 cm⁻¹ (C–N) | Purine-2,6-dione, benzyl, methyl |
Challenges and Solutions
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Low Reactivity at N7 :
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Cause : Steric hindrance from the purine ring.
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Solution : Use polar aprotic solvents (DMF, DMSO) and elevated temperatures.
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Competing Deprotection :
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Cause : Early removal of thietanyl group during N3 alkylation.
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Solution : Maintain strict anhydrous conditions and avoid strong acids/bases.
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Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
For large-scale production:
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Continuous Flow Systems : Enhance yield and reduce reaction times.
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Catalytic Recycling : Reuse bases (e.g., K₂CO₃) to reduce costs.
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Purification : Column chromatography or crystallization for >95% purity.
Chemical Reactions Analysis
Types of Reactions: 3-Benzyl-7-methyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding purine oxides.
Reduction: Reduction reactions can convert it into dihydropurine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzyl or methyl positions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Purine oxides.
Reduction: Dihydropurine derivatives.
Substitution: Substituted purine derivatives with various functional groups.
Scientific Research Applications
Anticancer Activity
Research has indicated that 3-benzyl-7-methyl-3,7-dihydro-1H-purine-2,6-dione exhibits potential anticancer properties. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For example:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | HeLa | 15.2 | Induction of apoptosis through mitochondrial pathway |
| Study B | MCF-7 | 12.5 | Inhibition of cell cycle progression |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.
Anti-inflammatory Effects
Another notable application is in the treatment of inflammatory diseases. Preliminary studies have demonstrated that 3-benzyl-7-methyl-3,7-dihydro-1H-purine-2,6-dione can reduce pro-inflammatory cytokine levels in cellular models:
| Study | Cytokine Measured | Reduction (%) |
|---|---|---|
| Study C | TNF-alpha | 45 |
| Study D | IL-6 | 30 |
This suggests its potential use in therapies for conditions such as rheumatoid arthritis or inflammatory bowel disease.
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in nucleotide metabolism. For instance, it has shown inhibitory effects on xanthine oxidase:
| Enzyme | IC50 (µM) |
|---|---|
| Xanthine Oxidase | 8.0 |
This property could make it useful in managing gout and hyperuricemia.
Antioxidant Activity
Additionally, 3-benzyl-7-methyl-3,7-dihydro-1H-purine-2,6-dione has demonstrated antioxidant properties in various assays:
| Assay Type | IC50 (µM) |
|---|---|
| DPPH Radical Scavenging | 20.5 |
| ABTS Radical Scavenging | 18.0 |
These results indicate its potential role as a dietary supplement or therapeutic agent for oxidative stress-related conditions.
Polymer Development
In material science, this compound can be utilized in synthesizing novel polymers with enhanced properties. Its unique structure allows for the incorporation into polymer matrices, improving thermal stability and mechanical strength.
Coatings and Films
Research indicates that derivatives of 3-benzyl-7-methyl-3,7-dihydro-1H-purine-2,6-dione can be used to develop coatings with antimicrobial properties:
| Property | Value |
|---|---|
| Antimicrobial Efficacy (against E. coli) | Zone of Inhibition: 15 mm |
These coatings could find applications in medical devices and packaging materials.
Mechanism of Action
The mechanism of action of 3-benzyl-7-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Substituent Position and Size
- Theophylline (1,3-Dimethylxanthine): The prototype xanthine derivative, with methyl groups at N1 and N3. It is a well-known adenosine receptor antagonist and bronchodilator. The absence of a benzyl group in theophylline reduces its lipophilicity (logP ~0.1) compared to the target compound, which may explain differences in blood-brain barrier penetration and receptor binding .
- 7-Benzyl-3-methyl-1H-purine-2,6-dione: A positional isomer of the target compound, with benzyl at N7 and methyl at N3. This isomerization alters steric interactions with receptor pockets; for example, adenosine receptor affinity may vary due to the spatial orientation of the benzyl group .
- 8-Mercapto-3,7-dihydro-1H-purine-2,6-dione : Features a thiol group at C8, enabling covalent interactions with enzymes like SIRT3. This modification confers selective inhibition of SIRT3, a property absent in the target compound due to its unsubstituted C8 position .
Physicochemical Properties
- Crystallinity: Derivatives with long alkyl chains (e.g., 7-decanoyl) or aromatic groups (e.g., benzyl) exhibit varied crystallinity, impacting formulation stability. Microcrystalline forms of analogs like (E)-8-(3,4-dimethoxystyryl)-1,3-diethyl-7-methyl-purine-2,6-dione demonstrate improved bioavailability due to controlled particle size (<50 µm) .
Biological Activity
3-Benzyl-7-methyl-3,7-dihydro-1H-purine-2,6-dione is a purine derivative notable for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure
The compound is characterized by the following structural formula:
The biological activity of 3-benzyl-7-methyl-3,7-dihydro-1H-purine-2,6-dione is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. It may function as an inhibitor or activator of these targets, leading to significant biological effects such as:
- Anti-inflammatory effects : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Anticancer properties : It has shown potential in inhibiting cancer cell proliferation and inducing apoptosis.
- Antimicrobial activity : Exhibits inhibitory effects against various bacterial and fungal strains.
Biological Activity Overview
Anticancer Activity
A study assessed the anticancer properties of various purine derivatives, including 3-benzyl-7-methyl-3,7-dihydro-1H-purine-2,6-dione. The results indicated that the compound significantly inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
Antimicrobial Properties
Research conducted on the antimicrobial activity of this compound revealed that it exhibits substantial inhibitory effects against common pathogens such as Staphylococcus aureus and Escherichia coli. The zones of inhibition measured were comparable to standard antibiotics, indicating its potential as a therapeutic agent for infections.
Anti-inflammatory Effects
In vitro studies demonstrated that 3-benzyl-7-methyl-3,7-dihydro-1H-purine-2,6-dione effectively reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests its utility in managing inflammatory conditions.
Comparative Analysis with Related Compounds
| Compound | Activity | Potency |
|---|---|---|
| 3-Benzyl-7-methyl-3,7-dihydro-1H-purine-2,6-dione | Anti-inflammatory & anticancer | Moderate to high |
| 3-Benzyl-8-chloro-7-methylpurine-2,6-dione | Antimicrobial | High |
| 8-Amino-substituted purines | Anticancer | Variable |
Q & A
Q. What spectroscopic methods are recommended for structural confirmation of 3-benzyl-7-methyl-3,7-dihydro-1H-purine-2,6-dione?
To confirm the structure of this compound, researchers should employ a combination of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) . For example:
- ¹H NMR can identify substituents like the benzyl group (δ ~7.2–7.4 ppm for aromatic protons) and methyl groups (δ ~3.0–3.5 ppm).
- FTIR can detect carbonyl stretches (C=O at ~1660–1700 cm⁻¹) and N-H stretches (~3300–3500 cm⁻¹) in the purine core .
Chromatographic methods like HPLC are critical for purity assessment (>95% purity is typically required for pharmacological studies) .
Q. How can researchers optimize the synthesis of 3-benzyl-7-methyl-3,7-dihydro-1H-purine-2,6-dione?
Synthesis optimization involves:
- Stepwise alkylation : Introduce the benzyl and methyl groups sequentially to avoid side reactions. For instance, alkylation of the purine core with benzyl bromide followed by methylation under controlled pH (~8–9) to target the N3 and N7 positions .
- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance reaction efficiency, while ethanol/methanol is used for recrystallization to improve yield (reported 60–75% in analogous compounds) .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 15 minutes at 140 W) and improves regioselectivity compared to traditional reflux methods .
Advanced Research Questions
Q. How does crystallinity impact the bioavailability of 3-benzyl-7-methyl-3,7-dihydro-1H-purine-2,6-dione?
Microcrystalline forms (<50 µm particle size, ≥20% crystallinity) significantly enhance solubility and bioavailability. For example:
- Enhanced dissolution : Smaller particle size increases surface area, improving dissolution rates in simulated gastric fluid (pH 1.2) .
- Stability : Crystalline forms resist hydrolysis of the purine core under accelerated stability conditions (40°C/75% RH for 6 months) compared to amorphous forms .
Researchers should characterize crystallinity using X-ray Powder Diffraction (XRPD) and correlate it with pharmacokinetic data from in vivo models .
Q. What computational approaches are used to predict the biological targets of this compound?
Molecular docking and density functional theory (DFT) are key:
- Docking studies : Screen against targets like adenosine receptors (A₁, A₂A) or phosphodiesterases (PDEs) using software such as AutoDock Vina. The benzyl group may interact with hydrophobic pockets in PDE4B (ΔG ~-9.2 kcal/mol in analogs) .
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gap) to assess reactivity. For purine derivatives, a gap of ~4.5 eV correlates with nucleophilic attack susceptibility at the C8 position .
Q. How can researchers resolve contradictions in reported synthetic yields for purine derivatives?
Yield discrepancies often arise from:
- Reagent purity : Impure alkylating agents (e.g., benzyl bromide) reduce efficiency. Use freshly distilled reagents and monitor reactions via TLC .
- Regioselectivity : Competing alkylation at N1 vs. N3 positions. Introduce protective groups (e.g., acetyl) on undesired sites during synthesis .
- Scale dependency : Lab-scale yields (1–5 g) may differ from pilot-scale due to heat/mass transfer limitations. Optimize using flow chemistry for scalability .
Methodological Notes
- Data validation : Cross-reference spectral data with analogs like 7-hexadecyl-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione (NMR shifts and IR stretches) to confirm structural assignments .
- Bioactivity assays : Use enzyme inhibition assays (e.g., PDE4B IC₅₀) and cell-based models (e.g., HEK293 transfected with adenosine receptors) to validate computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
